molecular formula C16H10Br2O5S B2969796 6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 904438-80-8

6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2969796
CAS No.: 904438-80-8
M. Wt: 474.12
InChI Key: XMCGSLYSEXYRAL-UHFFFAOYSA-N
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Description

6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methoxybenzenesulfonyl group at the 3 position, and a chromen-2-one core structure

Scientific Research Applications

6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Future Directions

The study of chromen-2-one derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are being investigated for their potential therapeutic properties . The introduction of various substituents, such as the methoxyphenyl sulfonyl group and bromine atoms in this compound, could lead to new properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of a chromen-2-one precursor, followed by the introduction of the methoxybenzenesulfonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The sulfonylation step may involve the use of sulfonyl chlorides and a base such as pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and sulfonylation steps, as well as advanced purification techniques like recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the sulfonyl group.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and sulfonyl group may play a role in binding to biological macromolecules, leading to inhibition or modulation of enzymatic activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,8-dibromo-2H-chromen-2-one: Lacks the methoxybenzenesulfonyl group, which may result in different chemical and biological properties.

    3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one: Lacks the bromine atoms, which can affect its reactivity and interactions.

    6,8-dichloro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one: Chlorine atoms instead of bromine, leading to different chemical behavior.

Uniqueness

6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is unique due to the combination of bromine atoms and the methoxybenzenesulfonyl group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,8-dibromo-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2O5S/c1-22-11-2-4-12(5-3-11)24(20,21)14-7-9-6-10(17)8-13(18)15(9)23-16(14)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCGSLYSEXYRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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